molecular formula C19H18N6O3S B15024039 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Cat. No.: B15024039
M. Wt: 410.5 g/mol
InChI Key: QJLCJAATFMOOFQ-UHFFFAOYSA-N
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Description

2-{[4-ETHYL-5-(2-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a benzimidazole moiety, and a hydroxyphenyl group

Preparation Methods

The synthesis of 2-{[4-ETHYL-5-(2-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes. The benzimidazole moiety is often synthesized via condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives. The final step involves coupling these intermediates under specific conditions to form the target compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial properties, showing activity against certain bacterial strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell division by targeting the FtsZ protein, a key component in the bacterial cytoskeleton. In cancer cells, it may inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Similar compounds include other triazole and benzimidazole derivatives, such as:

    2-(2-HYDROXYPHENYL)BENZIMIDAZOLE: Known for its antimicrobial properties.

    4-ETHYL-5-(2-HYDROXYPHENYL)-4H-1,2,4-TRIAZOLE: Studied for its antifungal activity.

    N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE:

Properties

Molecular Formula

C19H18N6O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C19H18N6O3S/c1-2-25-17(12-5-3-4-6-15(12)26)23-24-19(25)29-10-16(27)20-11-7-8-13-14(9-11)22-18(28)21-13/h3-9,26H,2,10H2,1H3,(H,20,27)(H2,21,22,28)

InChI Key

QJLCJAATFMOOFQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)NC(=O)N3)C4=CC=CC=C4O

Origin of Product

United States

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